zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride
Description
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride is a coordination complex comprising a zinc dichloride (ZnCl₂) core ligated by an organic ligand. The ligand structure includes:
- An N-methylcarbamate moiety, introducing carbamate functionality known for biological and catalytic relevance.
This compound likely forms a tetrahedral or trigonal bipyramidal coordination geometry, typical of ZnCl₂ complexes with nitrogen-donor ligands . Its synthesis would involve reacting ZnCl₂ with the pre-formed ligand under anhydrous conditions, analogous to methods used for similar organozinc reagents .
Properties
CAS No. |
58270-08-9 |
|---|---|
Molecular Formula |
C9H15Cl2N3O2Zn |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C9H15N3O2.2ClH.Zn/c1-9(2,5-4-6-10)7-12-14-8(13)11-3;;;/h7H,4-5H2,1-3H3,(H,11,13);2*1H;/q;;;+2/p-2 |
InChI Key |
RXGQHSNCQOJUIJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CCC#N)C=NOC(=O)NC.[Cl-].[Cl-].[Zn+2] |
physical_description |
Zinc, dichloro(4,4-dimethyl-5((((methylamino) carbonyl)oxy)imino)pentanenitrile)-,(t-4)- appears as a solid. (EPA, 1998) |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ligand: [(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate
Step 1: Preparation of 4-cyano-2,2-dimethylbutylidene amine derivative
- Starting from 4-cyano-2,2-dimethylbutanal or related precursors, amination is performed to introduce the amino group.
- Reaction conditions typically involve mild base catalysis or reductive amination techniques.
Step 2: Carbamoylation
- The amino derivative is reacted with methyl isocyanate or methyl carbamoyl chloride to form the N-methylcarbamate.
- Solvents such as acetone, ethyl acetate, or tetrahydrofuran are commonly used.
- Temperature control (0–50 °C) is critical to avoid side reactions.
- Catalysts such as tertiary amines (e.g., triethylamine) may be added to facilitate the reaction.
Coordination to Zinc
- The ligand is reacted with zinc chloride (ZnCl₂) in a stoichiometric ratio, typically 1:1 or 1:2 ligand to zinc.
- The reaction is performed in anhydrous solvents like toluene, acetonitrile, or tetrahydrofuran under inert atmosphere to prevent hydrolysis.
- Temperature ranges from room temperature to 80 °C, with stirring for several hours (6–12 hours) to ensure complete coordination.
- The coordination involves displacement of chloride ions and bonding of the ligand nitrogen and carbamate oxygen atoms to the zinc center.
Isolation and Purification
- The reaction mixture is cooled, and the product precipitates as a solid.
- Filtration, washing with cold solvents, and drying under vacuum yield the pure zinc complex.
- Crystallization from solvents such as hexane or heptane may be used to improve purity.
- Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis confirm the structure.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amination of 4-cyano aldehyde | 4-cyano-2,2-dimethylbutanal + NH₃ or amine base | Ethanol, THF | 25–40 | 2–4 | 85–90 | Reductive amination preferred |
| Carbamoylation | Amino derivative + methyl isocyanate | Acetone, ethyl acetate | 0–25 | 1–3 | 80–88 | Use of triethylamine catalyst |
| Zinc complexation | Ligand + ZnCl₂ (1:1 molar ratio) | Toluene, acetonitrile | 25–80 | 6–12 | 75–85 | Inert atmosphere recommended |
| Purification | Crystallization or solvent washing | Hexane, heptane | Ambient | - | - | Vacuum drying improves stability |
Research Findings and Analytical Data
- Infrared Spectroscopy (IR) : Characteristic bands for carbamate C=O stretching (~1700 cm⁻¹), cyano group (~2200 cm⁻¹), and Zn–N coordination (~400–600 cm⁻¹) confirm complex formation.
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra show signals corresponding to the methyl groups, carbamate moiety, and the cyano-substituted butylidene backbone.
- Elemental Analysis : Confirms the stoichiometry of zinc, chlorine, carbon, hydrogen, and nitrogen consistent with the dichloride complex.
- Thermal Stability : Thermogravimetric analysis (TGA) indicates stability up to ~200 °C, suitable for practical applications.
- Reaction Monitoring : IR spectroscopy is used to monitor the carbamoylation and coordination steps in real-time, ensuring reaction completeness.
Notes on Catalysts and Solvents
- Catalysts such as tertiary amines (triethylamine, DBU) enhance carbamoylation efficiency.
- Solvents must be anhydrous to prevent hydrolysis of zinc chloride and carbamate groups.
- Reaction temperature and time are critical parameters influencing yield and purity.
- Use of inert atmosphere (nitrogen or argon) is recommended during zinc complexation to avoid moisture sensitivity.
Chemical Reactions Analysis
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different nucleophiles.
Scientific Research Applications
Synthesis of Carbamates
One of the primary applications of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride is as a catalyst in the synthesis of carbamates. Recent studies have demonstrated that zinc chloride can effectively facilitate the formation of carbamates from carbamoyl chlorides and alcohols.
Pharmaceutical Applications
Zinc-based compounds have been widely explored for their therapeutic potential. The use of this compound in drug synthesis is particularly notable due to its ability to produce high yields of bioactive carbamate derivatives.
Case Study: Rivastigmine Synthesis
A significant application is in the synthesis of rivastigmine, a drug used for treating Alzheimer's disease. The synthetic protocol utilizing zinc chloride as a catalyst has shown yields ranging from 49% to 87%, demonstrating its effectiveness in producing pharmaceutical compounds efficiently .
Agrochemical Applications
The compound's utility extends into agrochemicals, where carbamates are used as pesticides and herbicides. The efficient synthesis methods developed using zinc-based catalysts contribute to the production of these agrochemicals, which are crucial for modern agriculture.
Safety and Toxicological Insights
While exploring applications, it is essential to consider safety assessments related to zinc compounds. Studies have indicated varying degrees of toxicity associated with different zinc salts, necessitating careful evaluation when employing these compounds in consumer products or pharmaceuticals .
Summary Table: Key Applications
| Application Area | Details |
|---|---|
| Synthesis of Carbamates | Catalytic role in forming carbamates from carbamoyl chlorides and alcohols. |
| Pharmaceuticals | Used in synthesizing drugs like rivastigmine with high yields. |
| Agrochemicals | Production of pesticides and herbicides through efficient synthesis methods. |
| Safety Assessments | Evaluation of toxicity profiles for safe application in various sectors. |
Mechanism of Action
The mechanism of action of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Zinc Dichloride (ZnCl₂) Complexes with Nitrogen Ligands
ZnCl₂ commonly forms adducts with amines, pyridines, and other nitrogen donors. Key comparisons:
- Reactivity: Unlike phosphinic acid ester complexes (), the carbamate ligand could enable nucleophilic reactivity, similar to organozinc reagents in cross-coupling reactions .
Carbamate-Containing Compounds
The N-methylcarbamate group is structurally analogous to ethyl N-methylcarbamate, a known teratogen . Key differences:
- Safety Profile : While ZnCl₂ itself is corrosive (), the carbamate ligand may introduce additional toxicity risks, necessitating handling precautions akin to other metal-carbamate complexes .
Research Findings and Data Tables
Physical Properties Comparison
| Property | Target Compound | ZnCl₂ | Ethyl N-Methylcarbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 136.29 | 119.12 |
| Solubility | Likely low in H₂O | Highly soluble | Moderate in H₂O |
| Melting Point (°C) | Not reported | 290 | -50 (liquid) |
| Coordination Geometry | Tetrahedral | Ionic lattice | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride?
- Methodology :
- Step 1 : Prepare the carbamate ligand via condensation of 4-cyano-2,2-dimethylbutylideneamine with N-methylcarbamoyl chloride under anhydrous conditions.
- Step 2 : React the ligand with zinc chloride in a polar solvent (e.g., methanol or DMF) under reflux (60–80°C) for 3–6 hours to form the complex.
- Step 3 : Purify via recrystallization or column chromatography.
- Key Considerations : Optimize stoichiometry (e.g., 1:1 or 2:1 ligand-to-zinc ratios) to control coordination geometry .
Q. How can the structural features of this compound be characterized?
- Techniques :
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S, Zn, Cl content) with deviations <0.4% from theoretical values .
- Spectroscopy :
- IR : Identify ν(C=O) (~1650–1700 cm⁻¹), ν(C≡N) (~2200 cm⁻¹), and Zn–N/O stretching (400–500 cm⁻¹) .
- NMR : Use ¹³C NMR to resolve carbamate and cyano groups; observe shifts from Zn coordination (e.g., downfield shifts for adjacent carbons) .
- X-ray Diffraction : Resolve crystal packing and Zn coordination geometry (e.g., tetrahedral vs. octahedral) .
Q. What initial biological screening approaches are suitable for this compound?
- Methods :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution (MIC determination). Compare activity to similar Zn-dithiocarbamate complexes, which show moderate inhibition at 50–100 µg/mL .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values. Structural analogs with bulky substituents often exhibit reduced toxicity .
Advanced Research Questions
Q. How can contradictions between spectroscopic and computational data (e.g., DFT-predicted vs. observed bond lengths) be resolved?
- Approach :
- Step 1 : Cross-validate computational parameters (e.g., B3LYP functional, basis sets like 6-31G**) with experimental crystal structures .
- Step 2 : Adjust for solvent effects or lattice energy in DFT calculations if discrepancies exceed 0.05 Å for bond lengths .
- Step 3 : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding, π-stacking) that distort gas-phase predictions .
Q. How do structural modifications (e.g., substituting cyano with methoxy groups) influence biological activity?
- Case Study :
- Replace the 4-cyano group with methoxy in the ligand. Synthesize analogs and compare antimicrobial activity.
- Results : Methoxy substitution reduces electronegativity, potentially decreasing Zn complex stability and bioactivity (observed in related benzamide derivatives) .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Protocol :
- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
- Mechanistic Studies : Simulate hydrolysis pathways (e.g., carbamate cleavage) using transition-state modeling. Zinc’s Lewis acidity accelerates hydrolysis rates by stabilizing intermediates .
Q. What are the challenges in optimizing reaction conditions for high-yield synthesis?
- Key Variables :
- Solvent Polarity : Higher polarity (e.g., DMF vs. methanol) improves ligand solubility but may favor side reactions (e.g., ligand oxidation) .
- Temperature Control : Excessive reflux (>80°C) degrades carbamate ligands; monitor via TLC .
Q. How can ligand coordination effects on zinc’s electronic properties be analyzed?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
